molecular formula C11H15N3O3 B12332538 6H-Pyrrolo[3,4-c]pyridazine-6-carboxylic acid, 2,3,5,7-tetrahydro-3-oxo-, 1,1-dimethylethyl ester

6H-Pyrrolo[3,4-c]pyridazine-6-carboxylic acid, 2,3,5,7-tetrahydro-3-oxo-, 1,1-dimethylethyl ester

Cat. No.: B12332538
M. Wt: 237.25 g/mol
InChI Key: WLKDAJXXAIIDOJ-UHFFFAOYSA-N
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Description

3-Oxo-2,3,5,7-tetrahydro-pyrrolo[3,4-c]pyridazine-6-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C11H15N3O3 and a molecular weight of 237.26 g/mol . This compound is known for its unique structure, which includes a pyrrolo[3,4-c]pyridazine core, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-2,3,5,7-tetrahydro-pyrrolo[3,4-c]pyridazine-6-carboxylic acid tert-butyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrole derivative with an acylating agent, followed by cyclization and esterification to introduce the tert-butyl ester group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-2,3,5,7-tetrahydro-pyrrolo[3,4-c]pyridazine-6-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents and temperatures to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxo derivatives, while reduction can produce more saturated compounds .

Scientific Research Applications

3-Oxo-2,3,5,7-tetrahydro-pyrrolo[3,4-c]pyridazine-6-carboxylic acid tert-butyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Oxo-2,3,5,7-tetrahydro-pyrrolo[3,4-c]pyridazine-6-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Properties

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

tert-butyl 3-oxo-7,7a-dihydro-5H-pyrrolo[3,4-c]pyridazine-6-carboxylate

InChI

InChI=1S/C11H15N3O3/c1-11(2,3)17-10(16)14-5-7-4-9(15)13-12-8(7)6-14/h4,8H,5-6H2,1-3H3

InChI Key

WLKDAJXXAIIDOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(=CC(=O)N=N2)C1

Origin of Product

United States

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